Propan-2-yl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate
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Overview
Description
ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a benzoate group linked to a triazine ring substituted with dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE typically involves multiple steps. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with dimethylamine to introduce the dimethylamino groups. The resulting intermediate is then coupled with isopropyl 4-hydroxybenzoate under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted triazine derivatives .
Scientific Research Applications
ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activities by binding to the active sites or interacting with key amino acid residues. The triazine ring and dimethylamino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE: Unique due to its specific substitution pattern and combination of functional groups.
4,4’-Bis(dimethylamino)benzophenone: Similar in having dimethylamino groups but differs in the core structure being a benzophenone rather than a triazine.
Diethylhexyl Butamido Triazone: Another triazine derivative used as a UV absorber in sunscreens, highlighting the versatility of triazine compounds.
Uniqueness
ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE stands out due to its specific combination of a triazine ring with dimethylamino groups and a benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H23N5O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C17H23N5O3/c1-11(2)24-14(23)12-7-9-13(10-8-12)25-17-19-15(21(3)4)18-16(20-17)22(5)6/h7-11H,1-6H3 |
InChI Key |
HTWCSTDUKRATPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N(C)C |
Origin of Product |
United States |
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